

# Application Notes for (aS)-PH-797804 In Vitro Assays

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## Compound of Interest

Compound Name: (aS)-PH-797804

Cat. No.: B1679756

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**(aS)-PH-797804**, also known as PH-797804, is a potent and selective ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), particularly targeting the  $\alpha$  and  $\beta$  isoforms.[1][2][3] As a key enzyme in the inflammatory signaling cascade, p38 MAPK regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- $\alpha$ ), interleukin-1 $\beta$  (IL-1 $\beta$ ), and interleukin-6 (IL-6).[4][5] Inhibition of p38 MAPK by **(aS)-PH-797804** has demonstrated significant anti-inflammatory effects, making it a valuable tool for research in inflammatory diseases like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[2][4]

The (aS) isomer of PH-797804 is significantly more potent than its (aR) counterpart, with over 100-fold greater activity against p38 $\alpha$  kinase.[6] In vitro studies have shown that **(aS)-PH-797804** effectively blocks the production of TNF- $\alpha$  in human monocytic cell lines and inhibits osteoclast formation.[1][7] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of **(aS)-PH-797804**.

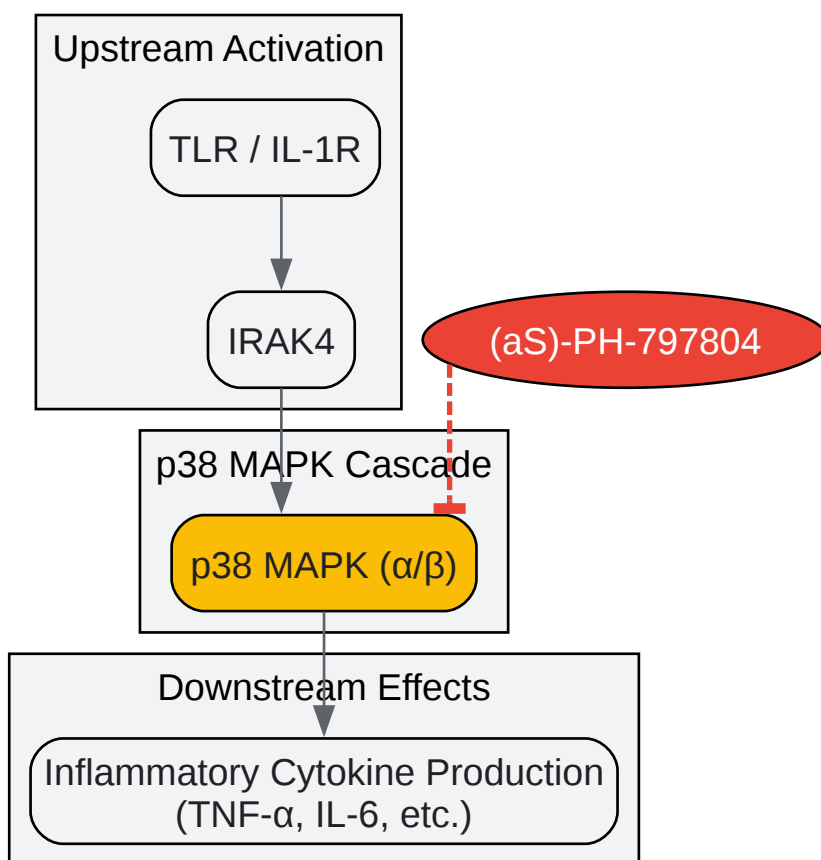
## Quantitative Data Summary

The inhibitory activity of **(aS)-PH-797804** has been quantified in various in vitro assays. The following table summarizes key potency and binding affinity data.

Target/Assay	Cell Line/System	Parameter	Value (nM)
p38 $\alpha$ MAPK	Cell-free	IC50	26[1][3][7]
p38 $\alpha$ MAPK	Cell-free	Ki	5.8[1]
p38 $\beta$ MAPK	Cell-free	IC50	102[3]
p38 $\beta$ MAPK	Cell-free	Ki	40[1]
LPS-induced TNF- $\alpha$ production	Human monocytic U937 cells	IC50	5.9[1][7]
p38 kinase activity	Human monocytic U937 cells	IC50	1.1[1][7]
RANKL- and M-CSF-induced osteoclast formation	Primary rat bone marrow cells	IC50	3[1][7]
LPS-induced TNF- $\alpha$ production	Human monocytes	IC50	3.4[7]
LPS-induced TNF- $\alpha$ release	Human PBMC	IC50	15[7]

## Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by **(aS)-PH-797804**. Upstream signals from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs) activate IRAK4, which in turn leads to the activation of the p38 MAPK cascade. **(aS)-PH-797804** directly inhibits p38 $\alpha$  and p38 $\beta$ , thereby blocking the downstream inflammatory response.



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p38 MAPK signaling pathway inhibited by **(aS)-PH-797804**.

## Experimental Protocols

### Cell-Free p38 $\alpha$ Kinase Inhibition Assay

This protocol describes a resin capture assay to determine the inhibitory effect of **(aS)-PH-797804** on p38 $\alpha$  kinase activity by measuring the phosphorylation of a substrate peptide.[7]

Materials:

- Recombinant human p38 $\alpha$  kinase
- Epidermal Growth Factor Receptor Peptide (EGFRP) or GST-c-Jun substrate
- [ $\gamma$ -33P]ATP

- **(aS)-PH-797804**

- Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM magnesium acetate, 0.8 mM DTT
- AG 1x8 ion exchange resin
- 96-well plates
- MicroScint-40 scintillation cocktail
- Microplate scintillation counter

Procedure:

- Prepare a reaction mixture containing 25 mM HEPES (pH 7.5), 10 mM magnesium acetate, ATP at the desired concentration, 0.05 to 0.3  $\mu\text{Ci}$  of  $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ , 0.8 mM dithiothreitol, and 200  $\mu\text{M}$  EGFRP or 10  $\mu\text{M}$  GST-c-Jun.[7]
- Add varying concentrations of **(aS)-PH-797804** to the reaction mixture. A DMSO control should be included.
- Initiate the reaction by adding 25 nM of p38 $\alpha$  kinase to a final volume of 50  $\mu\text{L}$ .[7]
- Incubate the reaction at 25°C for 30 minutes.[7]
- Stop the reaction and remove unreacted  $[\gamma\text{-}^{33}\text{P}]\text{ATP}$  by adding 150  $\mu\text{L}$  of AG 1x8 ion exchange resin in 900 mM sodium formate (pH 3.0).[7]
- Mix thoroughly and allow the resin to settle for 5 minutes.[7]
- Transfer a 50  $\mu\text{L}$  aliquot of the supernatant containing the phosphorylated substrate to a 96-well plate.[7]
- Add 150  $\mu\text{L}$  of MicroScint-40 scintillation cocktail to each well.[7]
- Quantify the radioactivity using a microplate scintillation counter to determine the extent of substrate phosphorylation.[7]

- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Cell-Based Inhibition of LPS-Induced TNF- $\alpha$ Production in U937 Cells

This protocol details a method to assess the potency of **(aS)-PH-797804** in a cellular context by measuring its effect on lipopolysaccharide (LPS)-induced TNF- $\alpha$  production in the human monocytic U937 cell line.<sup>[1][7]</sup>

### Materials:

- Human monocytic U937 cell line
- RPMI-1640 cell culture medium supplemented with 10% FBS
- Lipopolysaccharide (LPS)
- **(aS)-PH-797804**
- TNF- $\alpha$  ELISA kit
- 96-well cell culture plates

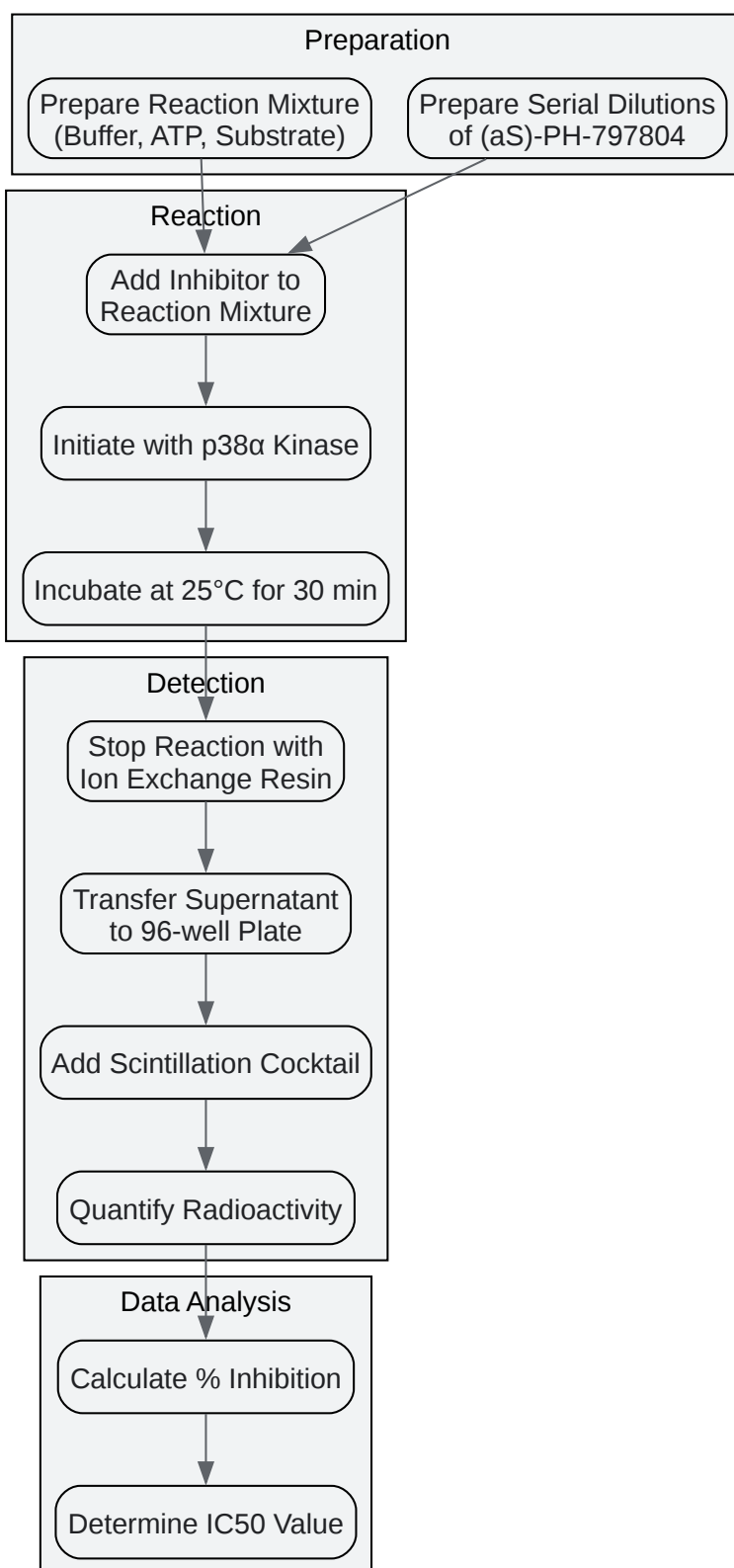
### Procedure:

- Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO<sub>2</sub> incubator.
- Seed the cells in a 96-well plate at an appropriate density.
- Pre-treat the cells with various concentrations of **(aS)-PH-797804** for 1 hour before LPS stimulation.<sup>[7]</sup> A vehicle control (DMSO) should be included.
- Induce TNF- $\alpha$  production by adding LPS to the cell culture.
- Incubate the cells for an appropriate time (e.g., 18 hours) to allow for cytokine production.<sup>[7]</sup>

- Collect the cell culture supernatant.
- Measure the concentration of TNF- $\alpha$  in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
- Determine the IC50 value by plotting the percentage of TNF- $\alpha$  inhibition against the logarithm of the **(aS)-PH-797804** concentration.

## Experimental Workflow

The following diagram outlines the general workflow for the in vitro kinase inhibition assay.



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Workflow for the in vitro p38α kinase inhibition assay.

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